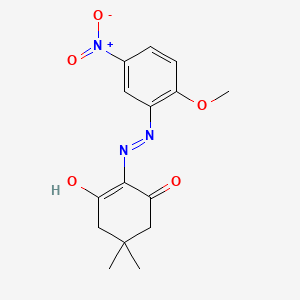![molecular formula C10H10N4O5 B1190943 (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B1190943.png)
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydrazono group attached to a hydroxy-nitrophenyl moiety and an oxobutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-oxobutanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for various applications .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazono compounds. These products have distinct chemical and physical properties that make them useful in various applications .
Scientific Research Applications
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-({2-Hydroxy-5-nitrophenyl}hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- [(2-Hydroxy-5-nitrophenyl)hydrazono]malononitrile
Uniqueness
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has shown promising results in various scientific studies, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10N4O5 |
|---|---|
Molecular Weight |
266.21g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]but-2-enamide |
InChI |
InChI=1S/C10H10N4O5/c1-5(15)9(10(11)17)13-12-7-4-6(14(18)19)2-3-8(7)16/h2-4,15-16H,1H3,(H2,11,17)/b9-5-,13-12? |
InChI Key |
GDYPKQCMFSAWMY-HICNDRHMSA-N |
SMILES |
CC(=C(C(=O)N)N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B1190860.png)
![N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B1190861.png)
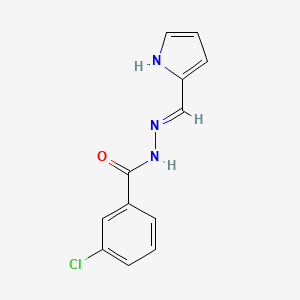
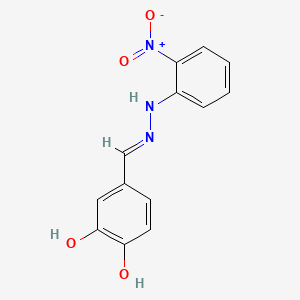
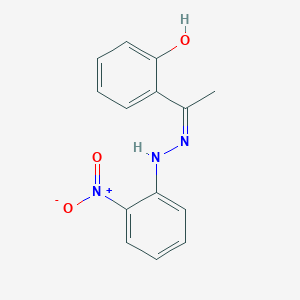
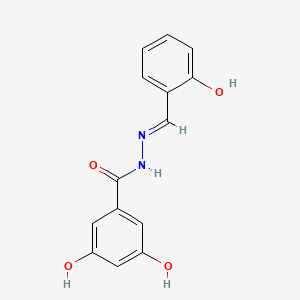
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-methoxybenzohydrazide](/img/structure/B1190868.png)
![2-[(3,4-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1190869.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B1190870.png)
![Methyl 2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B1190875.png)
![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B1190877.png)
![N-{4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]phenyl}-N-methylacetamide](/img/structure/B1190880.png)
![5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]](/img/structure/B1190881.png)
